An In-depth Technical Guide to 3-Piperidinobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Piperidinobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Piperidinobenzoic acid (CAS: 77940-94-4) is a bifunctional organic molecule incorporating a tertiary amine within a piperidine ring and a carboxylic acid on a benzene core. This unique arrangement makes it a valuable scaffold and building block in medicinal chemistry and materials science. The piperidine moiety often enhances aqueous solubility and provides a basic handle for salt formation, while the benzoic acid portion offers a site for amide coupling and other derivatizations. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3-Piperidinobenzoic acid, offering a technical resource for researchers engaged in drug discovery and chemical synthesis.
Introduction: The Strategic Value of the 3-Piperidinobenzoic Acid Scaffold
In the landscape of drug discovery, molecular scaffolds that offer a blend of desirable physicochemical properties and versatile synthetic handles are of paramount importance. 3-Piperidinobenzoic acid, also known as 3-(piperidin-1-yl)benzoic acid, represents a "privileged structure" by combining two key pharmacophoric elements.
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The Piperidine Moiety : As one of the most common nitrogen-containing heterocycles in FDA-approved drugs, the piperidine ring is a well-established component for improving the pharmacokinetic profile of a molecule. Its tertiary amine is basic, allowing for the formation of pharmaceutically acceptable salts to improve solubility and handling. Furthermore, its conformational flexibility can be crucial for optimal binding to biological targets.
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The Benzoic Acid Moiety : The carboxylic acid group is a versatile functional group. It is a hydrogen bond donor and acceptor and can engage in crucial ionic interactions with biological targets. Synthetically, it is a precursor for a wide range of functional groups, most notably amides, which are fundamental linkages in a vast number of pharmaceuticals.
The meta-substitution pattern on the benzene ring positions these two functional groups in a specific spatial arrangement that has been exploited in the development of various targeted therapies. This guide will deconstruct the key chemical and physical properties of this scaffold, detail its synthesis, and explore its application in modern research.
Physicochemical and Spectroscopic Properties
General and Physical Properties
The key identifiers and physical properties of 3-Piperidinobenzoic acid are summarized in the table below. The melting point indicates it is a stable solid at room temperature, and its predicted LogP suggests a moderate lipophilicity.
| Property | Value | Source(s) |
| CAS Number | 77940-94-4 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| IUPAC Name | 3-(piperidin-1-yl)benzoic acid | PubChem |
| Appearance | Solid (Beige to Pale-yellow) | [2] |
| Melting Point | 120 - 121 °C | Alfa Aesar, abcr GmbH |
| Boiling Point | 395.5 °C at 760 mmHg | Alfa Chemistry |
| Density | 1.178 g/cm³ | Alfa Chemistry |
| Predicted XLogP | 2.5 | |
| Predicted pKa | Acidic: ~4.5; Basic: ~5.0 | Estimated |
Solubility Profile
While quantitative experimental data is sparse, a qualitative solubility profile can be inferred based on its structure and data for related compounds like benzoic acid.
| Solvent | Solubility | Rationale / Notes |
| Water | Slightly Soluble | The polar carboxylic acid group imparts some water solubility, which increases in basic conditions (pH > 5) due to deprotonation to the highly soluble carboxylate salt. Benzoic acid's solubility is 3.44 g/L at 25 °C.[3][4] |
| Methanol / Ethanol | Soluble | Polar protic solvents can hydrogen bond with both the carboxylic acid and the tertiary amine. |
| DMSO / DMF | Soluble | Polar aprotic solvents are effective at solvating a wide range of organic molecules. |
| Dichloromethane | Moderately Soluble | The organic backbone allows for solubility in moderately polar organic solvents. |
| Diethyl Ether | Slightly to Moderately Soluble | Benzoic acid is soluble in ether. |
| Hexanes / Toluene | Poorly Soluble | The overall polarity of the molecule limits its solubility in nonpolar solvents. |
Spectroscopic Characterization
Spectroscopic data is essential for structure confirmation and purity assessment. As experimental spectra for 3-Piperidinobenzoic acid are not widely published, the following tables provide predicted data alongside typical spectral features expected for this structure.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0-13.0 | broad singlet | 1H | Carboxylic Acid (-H ) |
| ~7.5-7.7 | multiplet | 2H | Aromatic (-H ) |
| ~7.2-7.4 | multiplet | 2H | Aromatic (-H ) |
| ~3.2-3.4 | multiplet | 4H | Piperidine (-NCH₂ -, α to N) |
| ~1.6-1.8 | multiplet | 4H | Piperidine (-NCH₂CH₂ -, β to N) |
| ~1.5-1.6 | multiplet | 2H | Piperidine (-NCH₂CH₂CH₂ -, γ to N) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~168-172 | Carboxylic Acid (-C OOH) |
| ~152-154 | Aromatic (C -N) |
| ~130-132 | Aromatic (C -COOH) |
| ~129-130 | Aromatic (C H) |
| ~120-122 | Aromatic (C H) |
| ~116-118 | Aromatic (C H) |
| ~50-52 | Piperidine (-NC H₂-, α to N) |
| ~25-27 | Piperidine (-NCH₂C H₂-, β to N) |
| ~23-25 | Piperidine (-NCH₂CH₂C H₂-, γ to N) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| ~2930, ~2850 | C-H stretch (Aliphatic) |
| ~1680-1710 | C=O stretch (Carboxylic Acid) |
| ~1600, ~1475 | C=C stretch (Aromatic Ring) |
| ~1200-1300 | C-N stretch (Aryl Amine) |
Mass Spectrometry
| Ion | Predicted m/z |
| [M+H]⁺ | 206.1176 |
| [M+Na]⁺ | 228.0995 |
| [M-H]⁻ | 204.1030 |
Chemical Synthesis
The synthesis of 3-Piperidinobenzoic acid typically involves the formation of a carbon-nitrogen bond between the 3-position of the benzoic acid ring and the nitrogen of piperidine. The two most prominent strategies for this transformation are palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Synthesis Strategy Overview
The choice of synthetic route depends on the availability and reactivity of the starting materials. A 3-halobenzoic acid is the most common precursor.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6] It is highly versatile and generally provides good to excellent yields, though it requires an inert atmosphere and relatively expensive catalysts and ligands. The following is a representative protocol based on procedures for similar aryl amines.[7]
Reaction Scheme:
Step-by-Step Methodology:
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Vessel Preparation : An oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
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Reagent Addition : To the flask, add 3-bromobenzoic acid (1.0 eq.), a palladium source such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like XPhos or RuPhos (2-10 mol%).
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Base and Solvent : Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq.). Add anhydrous, degassed solvent (e.g., toluene or dioxane).
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Nucleophile Addition : Add piperidine (1.2-1.5 eq.) to the mixture via syringe.
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Reaction : Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
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Workup :
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Cool the reaction to room temperature and quench with water.
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Acidify the aqueous layer to pH ~4-5 with 1M HCl. This protonates the product, making it water-soluble, while many organic impurities can be extracted.
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Wash the aqueous layer with ethyl acetate to remove non-polar impurities.
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Adjust the pH of the aqueous layer to the isoelectric point (estimated ~4.5-5.0) to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Purification : If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Alternative Route: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a viable alternative, particularly if the benzoic acid ring is activated with a strong electron-withdrawing group (EWG) ortho or para to the leaving group.[8][9] For 3-halobenzoic acids, this reaction is less facile and typically requires harsh conditions (high temperature and pressure) unless a very good leaving group (like Fluorine) is used.
Key Causality : The SNAr mechanism proceeds through a negatively charged Meisenheimer complex intermediate. An EWG is required to stabilize this intermediate via resonance. Without an EWG in the ortho or para position, the reaction is energetically unfavorable. For a meta-substituted substrate, this stabilization is not possible, thus requiring more forcing conditions.[9]
Applications in Research and Drug Discovery
The 3-Piperidinobenzoic acid scaffold is a recurring motif in modern medicinal chemistry. Its structure allows for systematic exploration of the surrounding chemical space, making it an ideal starting point for structure-activity relationship (SAR) studies.
Role as a Privileged Scaffold
A "privileged scaffold" is a molecular framework that can bind to multiple, unrelated biological targets.[10] The combination of the piperidine and benzoic acid groups allows for interactions with a diverse range of protein active sites. The piperidine can serve as a hydrophobic element or its nitrogen can act as a hydrogen bond acceptor or a protonated cation, while the benzoic acid provides strong hydrogen bonding and ionic interaction capabilities.
Examples in Patented Research
Several patents highlight the use of this core structure in the development of novel therapeutics:
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Complement Factor B Inhibitors : Recent patents describe piperidine-substituted benzoic acid compounds as inhibitors of complement factor B, indicating their potential use in treating complement-mediated diseases.
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Glycine Transporter 1 (GlyT1) Inhibitors : Derivatives of piperidinyl-benzo[d]isoxazole, which can be synthesized from piperidinyl benzoic acid precursors, have been investigated as potent and selective GlyT1 inhibitors for potential use in treating schizophrenia and other CNS disorders.[11]
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Enzyme Inhibitors : The scaffold has been used to develop inhibitors for various enzymes, where the benzoic acid moiety often binds to a key catalytic residue (e.g., a lysine or arginine) and the substituted piperidine ring explores adjacent hydrophobic pockets.
Safety and Handling
According to supplier Safety Data Sheets (SDS), 3-Piperidinobenzoic acid is classified as an irritant.
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Hazard Statements :
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[4]
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Precautionary Measures :
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Handle in a well-ventilated area or fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Conclusion
3-Piperidinobenzoic acid is a synthetically accessible and highly valuable molecule for chemical and pharmaceutical research. Its bifunctional nature, combining the favorable pharmacokinetic properties of a piperidine ring with the versatile reactivity of a benzoic acid, establishes it as a powerful scaffold. While detailed experimental data on some of its properties remain to be broadly published, its synthesis is achievable through established modern organic chemistry methods like the Buchwald-Hartwig amination. Its continued appearance in the patent literature for diverse biological targets underscores its importance and potential for future drug discovery programs.
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